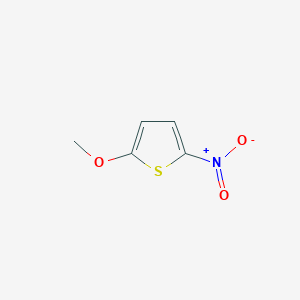
2-Méthoxy-5-nitrothiophène
Vue d'ensemble
Description
2-Methoxy-5-nitrothiophene is an organic compound with the chemical formula C5H5NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Applications De Recherche Scientifique
2-Methoxy-5-nitrothiophene has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-Methoxy-5-nitrothiophene is the methoxy group in the molecule . The compound interacts with this group during the substitution reaction .
Mode of Action
The mode of action of 2-Methoxy-5-nitrothiophene involves a substitution reaction of the methoxy group by a secondary amine . This reaction is governed by the S_NAr mechanism . The reaction intermediate, a zwitterion, is formed during the kinetically determining step . The structure of this intermediate is much more diffuse than commonly accepted .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-5-nitrothiophene involve the formation of methanol or methoxyammonium . The most probable pathway uses a second amine molecule to convert the zwitterion, a dipolar compound, into a hydrogen-bonding association of a carbanion located on the carbon C5 carrying the nitro group and an ammonium . The electron density supplement provided by the nucleophile is stored at the oxygen atoms of the 5-nitro group in position α of the sulfur atom .
Pharmacokinetics
The compound is likely to have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The result of the action of 2-Methoxy-5-nitrothiophene is the formation of a new compound through the substitution reaction . This reaction changes the structure of the original molecule, potentially altering its physical and chemical properties .
Action Environment
The action of 2-Methoxy-5-nitrothiophene can be influenced by various environmental factors. For instance, the presence of a second nitro group in position β modifies the structure of the carbanion by locating the negative charge on the carbon C3 carrying the second nitro . Additionally, the reaction is likely to be sensitive to the solvent used, as the transition state corresponding to the formation of the zwitterion has a barrier of 17.78 kcal mol −1 in methanol .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrothiophene typically involves the nitration of 2-methoxythiophene. This process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the thiophene ring .
Industrial Production Methods: Industrial production methods for 2-Methoxy-5-nitrothiophene often involve similar nitration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-5-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted by nucleophiles such as secondary amines through a nucleophilic aromatic substitution (SNAr) mechanism.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include secondary amines and methanol as the solvent.
Reduction Reactions: Common reducing agents include hydrogen gas and palladium on carbon as the catalyst.
Major Products Formed:
Substitution Reactions: The major product is the corresponding amine derivative of 2-Methoxy-5-nitrothiophene.
Reduction Reactions: The major product is 2-Methoxy-5-aminothiophene.
Comparaison Avec Des Composés Similaires
2-Methoxy-3,5-dinitrothiophene: Similar in structure but contains an additional nitro group, which affects its reactivity and properties.
2-Bromo-5-nitrothiophene: Contains a bromine atom instead of a methoxy group, leading to different reactivity patterns.
Uniqueness: 2-Methoxy-5-nitrothiophene is unique due to the presence of both a methoxy and a nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
2-methoxy-5-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJVACLGPCZGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618464 | |
| Record name | 2-Methoxy-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30549-16-7 | |
| Record name | 2-Methoxy-5-nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30549-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



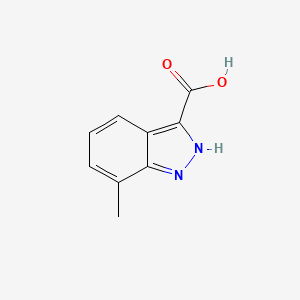
![4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid](/img/structure/B1629636.png)


![[(Propan-2-yl)oxy]cyclododecane](/img/structure/B1629641.png)


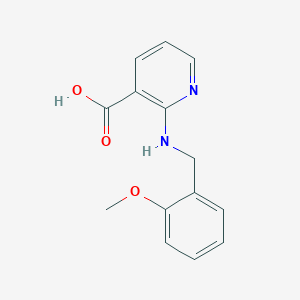
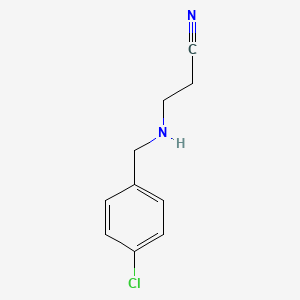

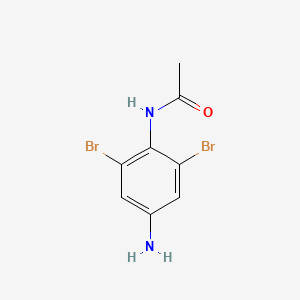
![3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629654.png)

